![molecular formula C19H26N4O4 B2975986 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide CAS No. 892259-46-0](/img/structure/B2975986.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and quinazoline groups. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The quinazoline group is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and quinazoline groups. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation . The quinazoline group, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .科学的研究の応用
Synthesis and Chemical Properties
The compound has been involved in various synthesis studies. For instance, Bobeldijk et al. (1990) described a high-yield synthesis method for related compounds, highlighting its utility in radiopharmaceutical preparation (Bobeldijk et al., 1990). Moreover, Ozaki et al. (1983) explored derivatizations of quinazolinones, providing insight into the chemical versatility and potential applications of similar compounds in various fields, including medicinal chemistry (Ozaki, Yamada, & Oine, 1983).
Potential in Drug Development
This compound and its derivatives have been investigated for their potential in drug development. Högberg et al. (1990) studied a series of related compounds for their antidopaminergic properties, which could be relevant in the development of new antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990). Similarly, Gawad and Bonde (2020) focused on the synthesis and evaluation of quinazoline-2-carboxamide derivatives, highlighting the potential of these compounds in antitubercular therapy (Gawad & Bonde, 2020).
Antimicrobial and Antifungal Potential
Studies have also indicated the antimicrobial and antifungal potential of quinazoline derivatives. Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their efficacy against various bacterial and fungal strains (Alhameed et al., 2019). This suggests that the compound could have similar properties, warranting further investigation.
Applications in Cancer Treatment
There has been significant interest in the application of quinazoline derivatives in cancer treatment. Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors for cancer treatment, emphasizing the role of quinazoline derivatives in developing novel anticancer drugs (Penning et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-22-8-4-5-14(22)12-20-17(24)13-6-7-15-16(11-13)21-19(26)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXDNSCTSQYLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

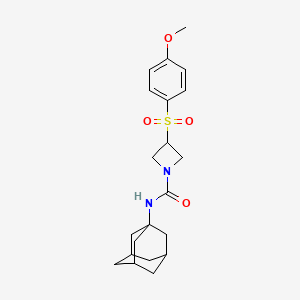
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
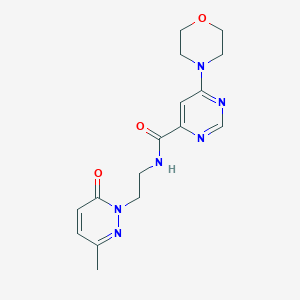
![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)
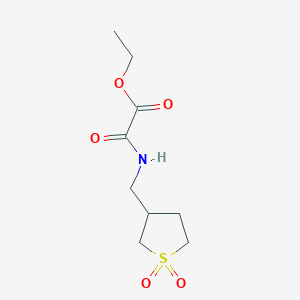
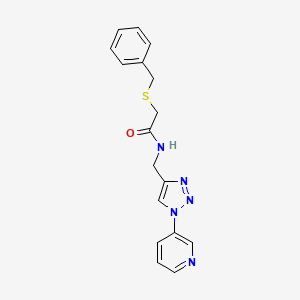
![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)
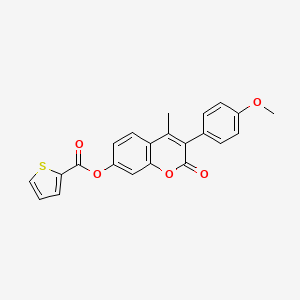

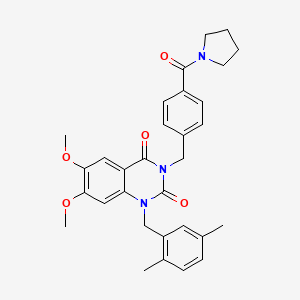
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)

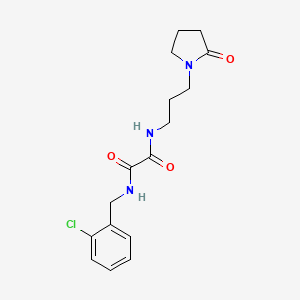
![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)